1-(2-Methoxybenzyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Methoxybenzyl)piperazine involves various methods. One common route is the reaction of diethanolamine with m-chloroaniline. Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N2O . It contains a six-membered ring with two nitrogen atoms. The presence of these nitrogen atoms enhances pharmacological properties by serving as hydrogen bond donors/acceptors and improving water solubility and bioavailability .
Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism. Mechanistically, piperazine binds directly and selectively to muscle membrane GABA receptors, leading to flaccid paralysis of the worm .
Physical and Chemical Properties Analysis
Scientific Research Applications
Cardiotropic Activity
1-(2-Methoxybenzyl)piperazine has been synthesized and explored for its cardiotropic activity. Research shows that certain derivatives of this compound exhibit significant antiarrhythmic activity in arrhythmia models, indicating potential therapeutic applications in cardiovascular disorders (Mokrov et al., 2019).
Bioactivity in Synthesized Compounds
The compound has also been integrated into the synthesis of new groups of compounds, like cyclic methoxyphenyltriazaalkanes, which demonstrated promising antiarrhythmic activity. These findings suggest the potential of this compound derivatives in the development of new therapeutic agents (Mokrov et al., 2019).
Role in Antagonist Studies
This compound has been used in antagonist studies for receptors like the 5-HT1A receptors. These studies, involving positron emission tomography (PET), contribute to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Ligand in Catalytic Reactions
The compound and its analogs have been utilized as efficient ligands in catalytic reactions like Cu-catalyzed N-arylation of imidazoles. This application highlights its role in facilitating chemical synthesis processes (Zhu, Shi, & Wei, 2010).
Drug Development Research
In drug development, this compound derivatives have been synthesized and evaluated for properties like cytotoxicity, anti-inflammatory, and analgesic activities. Some derivatives showed promising results in these areas, indicating potential applications in therapeutic drug development (Puthiyapurayil, Poojary, & Buridipad, 2014).
QSAR Analysis in Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on derivatives of this compound, aimed at understanding the relationship between molecular structure and binding affinity. This research aids in the optimization of drug molecules for specific therapeutic targets (Slavov et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the synthesis of piperazines, with a focus on C–H functionalization, offer exciting prospects for expanding the structural diversity of this important class of compounds. Researchers continue to explore novel synthetic methods to afford functionalized piperazines, potentially leading to new drug candidates and therapeutic agents .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXQCAXQWUZKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342051 | |
Record name | 1-(2-Methoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55037-81-5 | |
Record name | 1-(2-Methoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-methoxyphenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.